Azepan-3-amine dihydrochloride
Overview
Description
Azepan-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of azepane, a seven-membered saturated heterocyclic amine, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepan-3-amine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepane with hydrochloric acid under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent to ensure the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Azepan-3-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include azepan-3-one (oxidation), azepane (reduction), and various substituted azepanes (substitution).
Scientific Research Applications
Azepan-3-amine dihydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for potential therapeutic uses and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Azepan-3-amine dihydrochloride is compared with other similar compounds, such as azepane and azepan-3-one. Its uniqueness lies in its dihydrochloride form, which enhances its reactivity and solubility in various solvents.
Comparison with Similar Compounds
Azepane
Azepan-3-one
Other substituted azepanes
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Biological Activity
Azepan-3-amine dihydrochloride, specifically the (3R)-enantiomer, is a compound of significant interest in pharmaceutical chemistry due to its biological activity and applications as an intermediate in drug synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.
Overview of this compound
This compound is a chiral amine that serves primarily as a precursor in the synthesis of various biologically active compounds, notably the antibiotic Besifloxacin hydrochloride. The compound's chirality at the 3-position is crucial for its pharmacological properties, influencing its interactions with biological targets such as enzymes and receptors .
Biological Activity
Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amine group allows it to form hydrogen bonds and ionic interactions, which are essential for modulating the activity of enzymes and receptors.
Pharmacological Applications
- Antibiotic Synthesis : Azepan-3-amine is notably used in the synthesis of Besifloxacin, an antibiotic effective against bacterial infections. This application highlights its importance in medicinal chemistry .
- Potential Drug Development : Research indicates that azepan derivatives may have applications beyond antibiotics, potentially serving as enzyme inhibitors and receptor modulators in various therapeutic areas.
Synthesis Methods
Several methods have been developed for synthesizing this compound, focusing on achieving high purity and yield:
Method | Reducing Agent | Solvent | Yield (%) |
---|---|---|---|
Catalytic Reduction | NaBH4/BF3 | THF | 88.8 |
Alternative Reducing Agents | LiAlH4 | THF | Lower than NaBH4/BF3 |
Chiral Synthesis | NaBH4/AlCl3 | Various | High purity |
The most effective method identified utilizes sodium borohydride in combination with boron trifluoride in tetrahydrofuran (THF), yielding high purity and efficiency .
Case Studies
- Synthesis Efficiency : A study demonstrated that using NaBH4/BF3 in THF resulted in a remarkable yield of 88.8% for the synthesis of (3R)-azepan-3-amine, showcasing the compound's potential for commercial applications .
- Biological Testing : In vitro studies have shown that azepan derivatives exhibit selective inhibition against various enzymes, indicating their potential as therapeutic agents. For instance, certain azepane analogs displayed IC50 values in the nanomolar range against specific protein targets, underscoring their potency .
Properties
IUPAC Name |
azepan-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGMLAGNPGHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674222 | |
Record name | Azepan-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-22-6 | |
Record name | Azepan-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.